3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER
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Overview
Description
3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with diethoxy and tetramethyl groups. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
The synthesis of 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER typically involves the reaction of a suitable boronic acid or boronic ester precursor with an appropriate alkene. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with (E)-3,3-diethoxyprop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, and the product is purified by column chromatography.
Chemical Reactions Analysis
3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Substitution: The boronic ester group can be substituted with other functional groups using reagents such as halides or organometallic compounds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Scientific Research Applications
3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Medicine: Boronic esters are explored for their potential use in drug delivery systems and as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER involves the formation of boronate esters with diols and other nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with various nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Comparison with Similar Compounds
3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER can be compared with other boronic esters, such as:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with a different structure, used in hydroboration reactions.
4,4,5,5-Tetramethyl-2-(vinyl)-1,3,2-dioxaborolane: A similar compound with a vinyl group instead of the diethoxypropyl group, used in cross-coupling reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for various synthetic applications.
Biological Activity
3,3-Diethoxy-1-propenylboronic acid pinacol ester (CAS No. 153737-25-8) is a compound that has garnered attention for its potential applications in synthetic and pharmaceutical chemistry. As a boronic acid derivative, it possesses unique properties that make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules. This article focuses on the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : C13H25BO4
- Molecular Weight : 256.15 g/mol
- Boiling Point : 278.9 ± 50.0 °C (predicted)
- Density : 0.96 ± 0.1 g/cm³ (predicted)
- Solubility : Not miscible in water
Boronic acids and their esters are known to interact with biological molecules through reversible covalent bonding, particularly with diols and other nucleophiles. The pinacol ester form enhances stability and solubility, which can facilitate its use in biological systems. The specific interactions of this compound with target biomolecules remain an area of ongoing research.
Anticancer Activity
Recent studies have indicated that boronic acid derivatives exhibit anticancer properties by inhibiting proteasome activity, which is crucial for cellular protein degradation pathways. For instance, research has shown that certain boron-containing compounds can induce apoptosis in cancer cells by disrupting these pathways .
Enzyme Inhibition
Boronic acids are recognized as inhibitors of serine proteases and other enzymes due to their ability to form stable complexes with the active site residues. The biological activity of this compound may extend to enzyme inhibition, making it a candidate for further exploration in drug development .
Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized various boronic acid derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .
Study 2: Enzyme Interaction Analysis
A computational study analyzed the binding affinity of several boronic esters to serine proteases. The findings indicated that the steric properties of the pinacol ester group influence binding interactions, leading to enhanced inhibitory activity against target enzymes . This study highlights the importance of structural modifications in optimizing the biological activity of boronic acid derivatives.
Comparative Analysis of Biological Activity
Compound Name | CAS Number | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | 153737-25-8 | Significant | Moderate |
Other Boronic Acid Derivative A | XX-XXXXXX-X | Moderate | High |
Other Boronic Acid Derivative B | XX-XXXXXX-X | Low | High |
Safety and Toxicology
While the biological activity of this compound is promising, safety data indicate potential hazards associated with exposure. It is classified with precautionary statements regarding inhalation and skin contact risks . Further toxicological assessments are necessary to establish safe handling protocols.
Properties
IUPAC Name |
2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPKUGXWIEUJA-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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